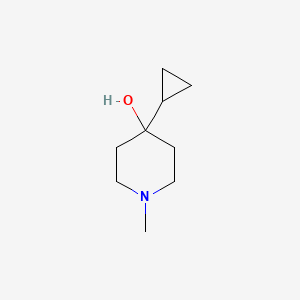
6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one: is a heterocyclic compound that features both indole and triazine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of an indole derivative with a triazine precursor. One common method involves the reaction of 3-phenyl-1,2,4-triazin-5-one with an indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated or nitrated indole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one serves as a versatile intermediate for the construction of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its anticancer properties, with studies showing that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry: In the material science industry, this compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities .
Wirkmechanismus
The mechanism of action of 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of apoptotic pathways, including the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2-dihydro-3H-indol-3-ylidene derivatives: These compounds share the indole moiety and exhibit similar chemical reactivity.
3-Phenyl-1,2,4-triazin-5-one derivatives: These compounds share the triazine moiety and have comparable chemical properties
Uniqueness: 6-(3H-Indol-3-ylidene)-3-phenyl-1,6-dihydro-1,2,4-triazin-5(2H)-one is unique due to the combination of both indole and triazine moieties in a single molecule.
Eigenschaften
CAS-Nummer |
193764-35-1 |
|---|---|
Molekularformel |
C17H12N4O |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
6-(1H-indol-3-yl)-3-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H12N4O/c22-17-15(13-10-18-14-9-5-4-8-12(13)14)20-21-16(19-17)11-6-2-1-3-7-11/h1-10,18H,(H,19,21,22) |
InChI-Schlüssel |
KJQKMFBZRHCRDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=O)N2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


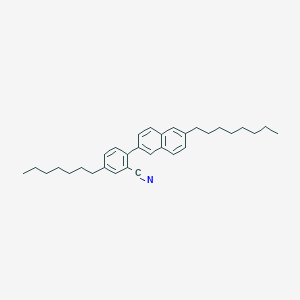
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
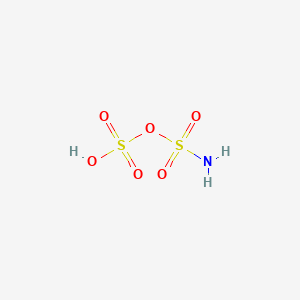
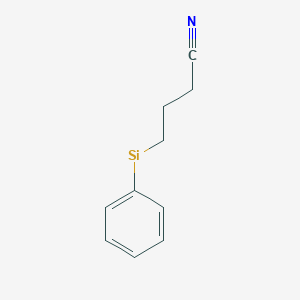
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

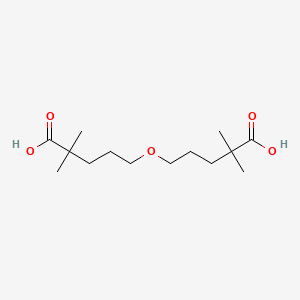
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

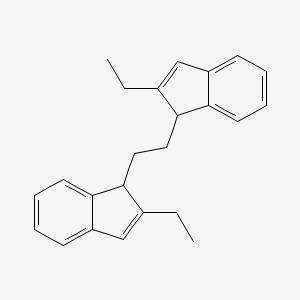
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
